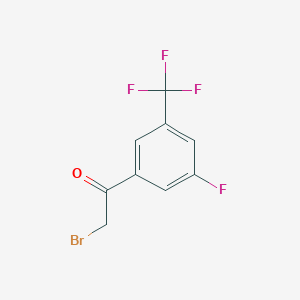

3-Fluoro-5-(trifluoromethyl)phenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVOBBIFCRMZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210489 | |

| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202664-38-8 | |

| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide

Abstract

3-Fluoro-5-(trifluoromethyl)phenacyl bromide is a key trifluoromethylated building block of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this versatile reagent. We will delve into the mechanistic underpinnings of a robust two-step synthetic pathway, provide detailed experimental protocols, and outline a comprehensive characterization strategy using modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource.

Introduction: Strategic Importance in Synthesis

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1][3] These moieties can profoundly alter a molecule's physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a valuable intermediate, providing a reactive "handle"—the α-bromo ketone—for introducing the 3-fluoro-5-(trifluoromethyl)phenyl scaffold into more complex molecular architectures.[4] α-Bromo ketones are highly versatile precursors for a wide array of chemical transformations, including the synthesis of heterocycles like imidazoles and pyrazoles, which are prevalent in many pharmaceutical agents.[5]

This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play. We will begin by detailing the synthesis, which proceeds through a Friedel-Crafts acylation followed by a selective α-bromination. Subsequently, we will cover the essential characterization techniques required to verify the structure and purity of the final product.

Synthetic Pathway and Mechanistic Insights

The synthesis of this compound is efficiently achieved in two primary steps, starting from the commercially available 1-fluoro-3-(trifluoromethyl)benzene.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 1-Fluoro-3-(trifluoromethyl)benzene

The initial step involves the acylation of the aromatic ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[6][7]

-

Causality: A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion.[8] This acylium ion is then attacked by the electron-rich aromatic ring. The fluorine and trifluoromethyl groups are deactivating and meta-directing; however, acylation proceeds to yield the desired acetophenone.

Step 2: Acid-Catalyzed α-Bromination

The second step is the selective bromination of the methyl group of the newly formed ketone. This reaction is a characteristic transformation of enolizable ketones.[9]

-

Mechanism: The reaction is acid-catalyzed, where the acid (in this case, acetic acid can serve as both solvent and catalyst) protonates the carbonyl oxygen.[10][11] This enhances the acidity of the α-protons on the adjacent methyl group. Deprotonation leads to the formation of a nucleophilic enol intermediate.[12] The electron-rich double bond of this enol then attacks molecular bromine (Br₂), an electrophile, to form the α-bromo ketone and regenerate the acid catalyst.[4][10]

Experimental Protocols

Safety Precaution: These procedures should only be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phenacyl bromides are lachrymators and skin irritants.[13][14]

Protocol 3.1: Synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap for HCl gas.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃) and a suitable solvent like dichloromethane.

-

Addition: Cool the flask in an ice bath. Add 1-fluoro-3-(trifluoromethyl)benzene to the flask.

-

Reaction: Slowly add acetyl chloride from the dropping funnel to the stirred suspension.

-

Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it onto ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 3.2: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3'-Fluoro-5'-(trifluoromethyl)acetophenone from the previous step in glacial acetic acid.[15]

-

Bromination: Prepare a solution of bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution at room temperature.[15] The disappearance of the bromine color indicates its consumption.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a large volume of ice water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining bromine.

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.[16]

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.

Diagram of the Characterization Workflow

Caption: A logical workflow for the characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the expected data for this compound (C₉H₅BrF₄O, Molecular Weight: 285.03 g/mol ).[16][17][18]

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~4.5 ppm (s, 2H) | Singlet for the -CH₂Br protons. |

| ~7.8-8.2 ppm (m, 3H) | Aromatic protons, complex splitting due to F-H coupling. | ||

| ¹³C NMR | Chemical Shift (δ) | ~30 ppm | Carbon of the -CH₂Br group. |

| ~120-140 ppm | Aromatic carbons, with C-F coupling observed. | ||

| ~162 ppm (d) | Carbon attached to Fluorine (C-F). | ||

| ~123 ppm (q) | Carbon of the -CF₃ group. | ||

| ~188 ppm | Carbonyl carbon (C=O). | ||

| ¹⁹F NMR | Chemical Shift (δ) | ~ -63 ppm (s) | Trifluoromethyl group (-CF₃). |

| ~ -108 ppm (s) | Aromatic fluorine atom. | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1700-1720 cm⁻¹ | Strong absorption for the C=O stretch of the ketone.[5] |

| ~1200-1350 cm⁻¹ | Strong absorptions for C-F stretching (from -CF₃). | ||

| ~600-700 cm⁻¹ | C-Br stretch. | ||

| Mass Spectrometry | m/z Ratio | 284 & 286 | Molecular ion peaks (M⁺ and M+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. |

Protocol 4.1: Sample Preparation and Analysis

-

NMR Spectroscopy: Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube for analysis.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film from a solution evaporated on a salt plate.

-

Mass Spectrometry: Dissolve a minute quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and analyze using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Applications in Research and Development

This compound is a powerful tool for medicinal chemists. Its utility stems from the ability to act as an electrophilic building block. Nucleophiles such as amines, thiols, and carbanions can readily displace the bromide, forming new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. This reactivity is central to the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs. The 3-fluoro-5-(trifluoromethyl)phenyl moiety introduced by this reagent is frequently explored to enhance the biological activity and pharmacokinetic properties of potential drug candidates.[2][3]

Safety, Handling, and Storage

-

Hazards: This compound is corrosive and causes burns.[13] It is a lachrymator and is harmful if inhaled, ingested, or absorbed through the skin.[13][19]

-

Handling: Always handle in a chemical fume hood.[13] Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and impervious gloves.[19] Ensure an eye wash station and safety shower are readily accessible.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[13] For long-term stability, refrigeration (e.g., below 4°C) under an inert atmosphere like argon is recommended.[13]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles of the Friedel-Crafts acylation and subsequent α-bromination, researchers can confidently and safely produce this valuable synthetic intermediate. The detailed characterization data and protocols serve as a reliable reference for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in the synthesis of novel compounds for pharmaceutical and materials science research.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2025-03-09). [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023-01-29). [Link]

-

Ismail, M. F., et al. Synthetic Access to Aromatic α-Haloketones. Molecules, 2020. [Link]

-

Leonard, N. J., & Owens, F. H. Spectral Properties of Medium- and Large-ring Carbocyclic Compounds: α-Bromoketones, Enol Acetates and Unsaturated Ketones. Journal of the American Chemical Society, 1958. [Link]

-

Al-Said, M. S., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2012. [Link]

-

Posey, J. C., et al. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 2000. [Link]

- Google Patents. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Airgas. SAFETY DATA SHEET: Bromine Trifluoride. [Link]

-

PrepChem.com. Synthesis of m-(Trifluoromethyl)phenacyl Bromide. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

European Patent Office. EP 0993432 B1 - PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. [Link]

-

Quora. What is bromination acetophenone? [Link]

-

Organic Syntheses. phenacyl bromide. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Journal of the American Chemical Society. Synthesis of α-Bromoketones. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. canbipharm.com [canbipharm.com]

- 14. orgsyn.org [orgsyn.org]

- 15. prepchem.com [prepchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. scbt.com [scbt.com]

- 18. amfluoro.com [amfluoro.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Elucidation of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the key chemical intermediate, 3-Fluoro-5-(trifluoromethyl)phenacyl bromide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide moves beyond a simple presentation of data, delving into the structural information that can be gleaned from each spectroscopic technique and the rationale behind the experimental methodologies.

Introduction

This compound, with the CAS number 202664-38-8, is a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring a trifluoromethyl group, a fluorine atom, and a bromoacetyl moiety, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and the rational design of novel molecular entities.

Molecular Structure and Properties:

-

Synonyms: 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone

This guide will now proceed with a detailed analysis of the expected NMR, IR, and MS data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[3]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR).

Caption: Workflow for NMR Data Acquisition.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the bromoacetyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 7.5 - 8.0 | m | - |

| -CH₂Br | 4.4 - 4.6 | s | - |

-

Aromatic Protons: The three protons on the aromatic ring will appear in the downfield region (7.5 - 8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The splitting pattern will be complex (a multiplet, m) due to proton-proton and proton-fluorine couplings.

-

Methylene Protons: The two protons of the bromoacetyl group (-CH₂Br) are expected to appear as a singlet (s) in the region of 4.4 - 4.6 ppm. The electronegative bromine atom and the adjacent carbonyl group cause a significant downfield shift.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | 188 - 192 | s |

| Aromatic C-F | 160 - 165 | d |

| Aromatic C-CF₃ | 130 - 135 | q |

| Aromatic CH | 115 - 130 | m |

| Aromatic C-C=O | 135 - 140 | t |

| -CF₃ | 120 - 125 | q |

| -CH₂Br | 30 - 35 | s |

-

Carbonyl Carbon: The carbonyl carbon (C=O) will be the most downfield signal, typically appearing between 188 and 192 ppm.

-

Aromatic Carbons: The aromatic carbons will exhibit complex splitting patterns due to coupling with the fluorine atom and the trifluoromethyl group.[4] The carbon directly attached to the fluorine (C-F) will appear as a doublet with a large one-bond coupling constant. The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet.

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group (-CF₃) will also be observed as a quartet due to coupling with the three fluorine atoms.

-

Methylene Carbon: The carbon of the bromoacetyl group (-CH₂Br) will appear in the upfield region, typically between 30 and 35 ppm.

¹⁹F NMR Spectral Analysis (Predicted)

¹⁹F NMR is particularly useful for characterizing fluorinated compounds.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic F | -105 to -115 | m |

| -CF₃ | -60 to -65 | s |

-

Aromatic Fluorine: The single fluorine atom on the aromatic ring is expected to have a chemical shift in the range of -105 to -115 ppm. It will likely appear as a multiplet due to coupling with the aromatic protons.

-

Trifluoromethyl Fluorines: The three equivalent fluorine atoms of the trifluoromethyl group will appear as a singlet in the range of -60 to -65 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance versus wavenumber.

Caption: Workflow for IR Data Acquisition.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1690 - 1710 | Strong |

| C-F (aromatic) | 1200 - 1250 | Strong |

| C-F (trifluoromethyl) | 1100 - 1200 | Strong, multiple bands |

| C-Br | 500 - 600 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to weak |

| Aromatic C-H | 3000 - 3100 | Weak |

-

Carbonyl Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic ketone.[6][7][8][9] The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.

-

C-F Stretches: Strong absorption bands are expected for the C-F bonds. The aromatic C-F stretch will likely appear around 1200-1250 cm⁻¹. The trifluoromethyl group will give rise to multiple strong absorption bands in the 1100-1200 cm⁻¹ region.

-

C-Br Stretch: A medium intensity band in the fingerprint region, around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Mass Spectral Analysis (Predicted)

The mass spectrum will provide crucial information for confirming the molecular weight and elemental composition.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 284/286 | Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |

| [M-Br]⁺ | 205 | Loss of a bromine radical. |

| [M-CH₂Br]⁺ | 192 | Loss of the bromoacetyl group. |

| [C₇H₃F₄]⁺ | 175 | Aromatic fragment. |

-

Molecular Ion Peak: The most significant feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (at m/z 284 and 286).[10] This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: Under EI conditions, fragmentation is expected. Key fragmentation pathways would involve the loss of the bromine atom to give a peak at m/z 205, and the cleavage of the C-C bond between the carbonyl group and the aromatic ring, leading to characteristic fragment ions.

Conclusion

The spectroscopic data of this compound, as predicted from established principles and analysis of analogous compounds, provides a detailed and consistent picture of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS allows for unambiguous identification and characterization. This technical guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling them to confidently interpret their own experimental data and ensure the quality and identity of their materials.

References

-

Chemistry LibreTexts. Ketone infrared spectra. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

Semantic Scholar. Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

ACS Publications. Mass spectra of organic compounds containing bromine and chlorine. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

SpectraBase. Phenacyl bromide. [Link]

-

Scribd. IR Spectrum Analysis of Aromatic Compounds. [Link]

-

IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

ResearchGate. The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. [Link]

-

R Discovery. Substituted Phenacyl Bromides Research Articles. [Link]

-

Indian Academy of Sciences. Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

ACS Publications. NMR parameters of the individual fluorines of the trifluoromethyl group. [Link]

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

NIST. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

Oakwood Chemical. 3-(Trifluoromethyl)phenacyl bromide. [Link]

-

NIST. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

-

ResearchGate. ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... [Link]

-

Imperial College London. 3.3 - Supertesting set 19F NMR. [Link]

- Google Patents. SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

-

PubChem. 5-Fluoro-2-(methylsulphonyl)phenacyl bromide. [Link]

-

SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzoyl chloride. [Link]

-

SpectraBase. Phenacyl bromide. [Link]

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. azom.com [azom.com]

- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide, a key building block in medicinal chemistry and organic synthesis. We delve into the electronic effects of the fluorine and trifluoromethyl substituents on the electrophilicity of the phenacyl system and explore its subsequent reactions with a variety of nucleophiles. This document offers mechanistic insights, kinetic considerations, and practical experimental protocols, serving as an essential resource for chemists leveraging this versatile reagent.

Introduction: The Significance of this compound

This compound, with the chemical formula C9H5BrF4O, is a substituted α-bromoacetophenone.[1][2] Its structure is characterized by a benzene ring substituted with two potent electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, at the meta positions relative to the phenacyl moiety. These substituents significantly influence the electron density of the aromatic ring and, consequently, the reactivity of the α-carbon, making it a highly reactive electrophile.

The presence of fluorine and trifluoromethyl groups is of particular interest in drug development. The incorporation of these moieties can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] As such, this compound serves as a valuable precursor for synthesizing a wide range of fluorinated organic compounds with potential therapeutic applications.

Key Properties:

-

Molecular Formula: C9H5BrF4O[2]

-

Molecular Weight: 285.03 g/mol [2]

-

Appearance: Solid

-

Melting Point: 49-50 °C[4]

-

CAS Number: 202664-38-8[2]

Core Principles of Reactivity: An Electronically Deficient System

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon (the carbon atom bonded to the bromine). The presence of the adjacent carbonyl group and the electron-withdrawing aromatic ring system makes this carbon highly susceptible to nucleophilic attack. This reactivity is further amplified by the 3-fluoro and 5-trifluoromethyl substituents.

The primary reaction pathway for phenacyl bromides with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this concerted mechanism, the nucleophile attacks the α-carbon, leading to the simultaneous displacement of the bromide leaving group.

The electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring play a crucial role in enhancing the rate of this SN2 reaction. They inductively pull electron density away from the carbonyl group and the α-carbon, increasing the partial positive charge on the α-carbon and making it a more potent electrophile. This is a general trend observed in the reactions of substituted phenacyl bromides, where electron-withdrawing groups on the aromatic ring accelerate the rate of nucleophilic substitution.[6]

Reactivity with Diverse Nucleophiles: A Mechanistic Overview

The versatility of this compound lies in its ability to react with a broad spectrum of nucleophiles. Below, we explore its reactivity with key classes of nucleophiles, providing mechanistic insights and representative protocols.

Nitrogen Nucleophiles: Amines and Anilines

The reaction of phenacyl bromides with amines and anilines is a well-established method for the synthesis of α-aminoketones. The reaction proceeds via a classic SN2 mechanism where the nitrogen atom of the amine acts as the nucleophile.

Kinetic studies on the reaction of various phenacyl bromides with anilines have shown that the reaction is favored by electron-donating groups on the aniline (increasing its nucleophilicity) and electron-withdrawing groups on the phenacyl bromide (increasing its electrophilicity). Therefore, this compound is expected to be highly reactive towards a range of primary and secondary amines.

Experimental Protocol: Synthesis of an α-Aminoketone

-

Dissolution: Dissolve one equivalent of this compound in a suitable aprotic solvent such as acetonitrile or acetone.

-

Nucleophile Addition: Add a slight excess (1.1 to 1.2 equivalents) of the desired amine to the solution at room temperature. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be beneficial to scavenge the HBr generated during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The choice of an aprotic solvent is crucial to prevent solvolysis of the highly reactive phenacyl bromide. The excess of the amine or the addition of a non-nucleophilic base ensures that the reaction proceeds to completion by neutralizing the acidic byproduct.

Oxygen Nucleophiles: Phenoxides and Carboxylates

Phenoxides and carboxylates are effective oxygen-based nucleophiles for the substitution of the bromide in phenacyl bromides, leading to the formation of α-aryloxyketones and phenacyl esters, respectively.

Studies on the reaction of phenacyl bromide with sodium phenoxides and carboxylates have demonstrated a clear second-order kinetic behavior, consistent with an SN2 mechanism.[7] The nucleophilicity of these oxygen nucleophiles is a key determinant of the reaction rate.

Experimental Protocol: Synthesis of a Phenacyl Ester

-

Salt Formation: In a round-bottom flask, dissolve the desired carboxylic acid in a suitable solvent like dimethylformamide (DMF). Add one equivalent of a non-nucleophilic base, such as potassium carbonate, to generate the carboxylate salt in situ.

-

Electrophile Addition: To this mixture, add one equivalent of this compound.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) to facilitate the reaction.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Causality: The in situ formation of the carboxylate salt enhances its nucleophilicity compared to the neutral carboxylic acid. DMF is a good polar aprotic solvent that can dissolve the ionic nucleophile and facilitate the SN2 reaction.

Sulfur Nucleophiles: Thiophenols and Thiols

Sulfur nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability of the sulfur atom. Consequently, thiols and thiophenols react readily with phenacyl bromides to form α-thioketones.

Kinetic studies of the reaction between substituted phenacyl bromides and sulfur nucleophiles like thioglycolic acid and thiophenol have confirmed an SN2 mechanism.[5] The reaction rate is sensitive to the electronic nature of the substituents on both the nucleophile and the electrophile.

Experimental Protocol: Synthesis of an α-Thioketone

-

Thiolate Generation: Dissolve the thiol in a solvent such as methanol or ethanol. Add one equivalent of a base like sodium methoxide or sodium hydroxide to generate the thiolate anion.

-

Electrophile Addition: Cool the solution in an ice bath and add a solution of one equivalent of this compound in the same solvent dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry, and concentrate. Purify the product by column chromatography.

Causality: The generation of the more nucleophilic thiolate anion is essential for a rapid and efficient reaction. The dropwise addition of the electrophile at low temperature helps to control any potential exothermicity of the reaction.

Quantitative Reactivity Data: A Comparative Overview

The presence of two strong electron-withdrawing groups (F and CF3) will result in a significantly positive Hammett sigma value for the substituents, leading to a much faster reaction rate compared to unsubstituted phenacyl bromide.

| Nucleophile Class | Representative Nucleophile | Expected Relative Reactivity | Product Type |

| Nitrogen | Aniline | High | α-Aminoketone |

| Oxygen | Sodium Benzoate | Moderate | Phenacyl Ester |

| Sulfur | Sodium Thiophenoxide | Very High | α-Thioketone |

Visualizing the Reaction and Workflow

General SN2 Reaction Mechanism

Caption: General SN2 mechanism for the reaction of a nucleophile with a phenacyl bromide.

Experimental Workflow for Nucleophilic Substitution

Caption: A typical experimental workflow for the reaction of this compound with a nucleophile.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a highly reactive and versatile electrophile, primed for reaction with a wide array of nucleophiles. The electron-withdrawing nature of its fluoro and trifluoromethyl substituents significantly enhances its susceptibility to nucleophilic attack, primarily through an SN2 mechanism. This guide has provided a foundational understanding of its reactivity, supported by mechanistic insights and practical experimental guidance. For researchers in drug discovery and materials science, this reagent represents a powerful tool for the introduction of fluorinated motifs, enabling the synthesis of novel and potentially impactful chemical entities.

References

- Mohanty, R. K., Behera, G., & Rout, M. K. (1967). Nucleophilic substitution reactions in solution — A molecular orbital approach. Indian Journal of Chemistry, 5, 259-261.

- Mishra, S., Kar, J. N., Behera, G. B., & Rout, M. K. (1969). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society B: Physical Organic, 1969, 1492-1495.

- Argile, A., & Ruasse, M. F. (1980). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Tetrahedron Letters, 21(14), 1327-1330.

- El-Bardan, A. A. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(10), 928-934.

- Wimalasena, K., & Haines, D. C. (1995). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. The Journal of Organic Chemistry, 60(16), 5273-5276.

- Okamoto, K., Kushiro, H., Nitta, I., & Shingu, H. (1967). Kinetic Studies of Bimolecular Nucleophilic Substitution. I. Rates of SN2 Reactions of Phenacyl Bromide with Sodium Phenoxides and Sodium Carboxylates in 50% Aqueous Acetone. Bulletin of the Chemical Society of Japan, 40(8), 1900-1906.

-

PrepChem. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

-

Jordan Journal of Chemistry. (n.d.). Reaction of furyl- and thienyl-thiocarbohydrazone with phenacyl bromide and chloride. Retrieved from [Link]

-

ResearchGate. (2007). 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Retrieved from [Link]

- Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-1522.

-

Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

Sources

- 1. This compound [m.chemicalbook.com]

- 2. amfluoro.com [amfluoro.com]

- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to Quantum Chemical Calculations for 3-Fluoro-5-(trifluoromethyl)phenacyl bromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Fluoro-5-(trifluoromethyl)phenacyl bromide (F-TFM-PBr), a halogenated and trifluoromethylated aromatic ketone of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings, present a validated computational workflow, and offer expert insights into the interpretation of calculated molecular properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to understand and predict the electronic structure, reactivity, and spectroscopic characteristics of this and similar molecules. The methodologies outlined herein are grounded in Density Functional Theory (DFT), a robust and efficient approach for systems of this nature.

Introduction: The 'Why' of a Computational Approach

This compound (C₉H₅BrF₄O) is a substituted acetophenone derivative.[1][2] Like other phenacyl bromides, it is a potent lachrymator and a versatile alkylating agent in organic synthesis.[3][4][5] The presence of two distinct electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) group—on the phenyl ring significantly modulates its electronic properties and reactivity.[6] The CF₃ group, in particular, is a cornerstone of modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[6]

Understanding the precise influence of these substituents on the molecule's geometry, charge distribution, and frontier molecular orbitals is paramount for designing novel synthetic pathways or predicting its interactions in a biological context. While experimental characterization is indispensable, quantum chemical calculations offer a powerful, complementary tool. They allow us to:

-

Predict ground-state molecular structures and vibrational frequencies with high accuracy.[7]

-

Visualize the distribution of electrons and identify sites susceptible to nucleophilic or electrophilic attack.

-

Quantify the energies of frontier orbitals (HOMO and LUMO) to rationalize chemical reactivity and electronic transitions.[8]

This guide provides a practical, step-by-step protocol for performing these calculations, emphasizing the rationale behind each methodological choice to ensure scientific rigor and trustworthiness of the results.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[9] For a molecule like F-TFM-PBr, a balance between computational cost and accuracy is essential.

2.1 Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT has become the most widely used method for electronic structure calculations in chemistry and materials science.[10] Unlike wave function-based methods like Hartree-Fock (HF), DFT accounts for electron correlation—the interaction between electrons—at a computational cost that scales more favorably with system size.[11]

2.2 The B3LYP Functional: A Hybrid Approach Within DFT, the choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has emerged as a standard for organic molecules due to its robust performance in predicting geometries, vibrational frequencies, and thermochemical properties.[12][13][14] It incorporates a portion of the exact exchange from HF theory, which often improves the description of electronic properties for many systems.[11]

2.3 Basis Sets: The Language of Orbitals A basis set is a set of mathematical functions used to construct the molecular orbitals. For F-TFM-PBr, which contains second-row elements (C, O), halogens (F, Br), and hydrogen, a flexible basis set is required. The Pople-style 6-311+G(d,p) basis set is an excellent choice for this purpose. Let's break down its components:

-

6-311G : A "triple-zeta" split-valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

-

+ : Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are crucial for accurately describing anions, lone pairs, and weak, long-range interactions.

-

(d,p) : Represents the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen). These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling chemical bonds.[15][16]

Computational Methodology: A Validated Workflow

This section details a self-validating protocol for calculating the properties of F-TFM-PBr using the Gaussian suite of programs, a widely recognized software package in computational chemistry.[7][17][18][19]

3.1 Step 1: Initial Structure Generation Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro). Ensure correct atom connectivity and apply an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

3.2 Step 2: Geometry Optimization The initial structure is a mere guess. We must find the lowest energy conformation on the potential energy surface. This is achieved through a geometry optimization calculation. The key is to locate a stationary point where the net forces on all atoms are zero.

3.3 Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is mandatory . This step serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure.

-

Spectroscopic Prediction: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared with experimental Infrared (IR) and Raman spectra.[20][21] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values due to the neglect of anharmonicity and basis set imperfections.[22]

3.4 Step 4: Electronic Property Calculation Once a true minimum is confirmed, single-point energy calculations are performed on the optimized geometry to derive various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO/LUMO) : To analyze reactivity.[23]

-

Mulliken Atomic Charges : To understand the charge distribution.

-

Molecular Electrostatic Potential (MEP) : To visualize charge distribution and identify reactive sites.

The entire workflow can be visualized as a logical progression of tasks.

Analysis and Interpretation of Results

This section presents hypothetical but chemically sound data that one would expect from the calculations on F-TFM-PBr, demonstrating how to extract meaningful chemical insights.

4.1 Optimized Molecular Geometry The optimization would yield the precise bond lengths and angles of the molecule in its ground state. The electron-withdrawing nature of the F and CF₃ groups is expected to cause slight distortions in the phenyl ring and affect the C=O bond length compared to unsubstituted phenacyl bromide.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.215 | O-C-C(Br) | 119.8 |

| C-C(Br) | 1.920 | C(ring)-C=O | 121.5 |

| C-Br | 1.975 | F-C(ring)-C(ring) | 119.5 |

| C(ring)-F | 1.350 | C(ring)-C-F (in CF₃) | 111.2 |

| C(ring)-C(F₃) | 1.510 | | |

4.2 Vibrational Frequencies The frequency analysis provides a theoretical vibrational spectrum. Key peaks can be assigned to specific functional group vibrations, which is invaluable for interpreting experimental spectra.

Table 2: Key Calculated Vibrational Frequencies (Hypothetical Scaled Data)

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1715 | C=O stretch | Strong |

| 1350 - 1120 | C-F stretches (from CF₃) | Very Strong |

| 1255 | C(ring)-F stretch | Strong |

| 680 | C-Br stretch | Medium |

4.3 Frontier Molecular Orbitals (HOMO-LUMO Analysis) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[24][25] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[8] A smaller gap suggests the molecule is more polarizable and more reactive.

For F-TFM-PBr, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, while the LUMO would be centered on the carbonyl group and the aromatic ring, consistent with the electrophilic nature of the carbonyl carbon and the molecule's function as an alkylating agent.

Table 3: Calculated Frontier Orbital Energies (Hypothetical Data)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

4.4 Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides an intuitive visualization of the charge distribution.

-

Red regions (negative potential) : Indicate areas rich in electrons, such as around the carbonyl oxygen and fluorine atoms. These are sites for electrophilic attack.

-

Blue regions (positive potential) : Indicate areas of electron deficiency, such as around the hydrogen atoms and, significantly, the methylene carbon attached to the bromine (the α-carbon). This positive potential on the α-carbon highlights its susceptibility to nucleophilic attack, explaining the compound's reactivity as an alkylating agent.

Conclusion

The computational protocol detailed in this guide provides a robust and scientifically sound method for investigating the electronic structure and properties of this compound. By employing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can reliably predict molecular geometry, vibrational spectra, and key reactivity indicators like the HOMO-LUMO gap and MEP. These theoretical insights are invaluable for rationalizing experimental observations, predicting chemical behavior, and guiding the design of new molecules with tailored properties for applications in drug discovery and materials science.

References

-

Gaussian (software) - Wikipedia. Available at: [Link]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 3(6), 2232-2251. Available at: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]

-

Hehre, W. J. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(8), 1255-1268. Available at: [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. Available at: [Link] (Note: This is a foundational paper for the LYP part of B3LYP, the direct link to the JCTC paper is more practical). A more accessible link discussing B3LYP performance is: [Link]

-

Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372–1377. (Note: Foundational paper for B3LYP). A more accessible link discussing B3LYP performance is: [Link]

-

About Gaussian 16. Gaussian, Inc. Available at: [Link]

-

Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | HULINKS. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008). Journal of Chemical Theory and Computation. Available at: [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia. Available at: [Link]

-

Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. ResearchGate. Available at: [Link]

-

Anharmonic analysis of the vibrational spectrum of ketene by density functional theory using second-order perturbative approach. ResearchGate. Available at: [Link]

-

Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (2021). ACS Catalysis. Available at: [Link]

-

Basis Sets | Gaussian.com. Available at: [Link]

-

Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. GIST Scholar. Available at: [Link]

-

Functional/basis set for bromine-containing molecules? ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules. Available at: [Link]

-

An ab initio and DFT study of some halogen atom transfer reactions from alkyl groups to acyl radical. Organic & Biomolecular Chemistry. Available at: [Link]

-

Anharmonic analysis of the vibrational spectrum of ketene by density functional theory using second-order perturbative approach. SciSpace. Available at: [Link]

-

Model reaction for DFT calculations. ResearchGate. Available at: [Link]

-

Basis set (chemistry) - Wikipedia. Available at: [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2022). Scientific Reports. Available at: [Link]

-

Augmented Gaussian basis sets for the elements K, Sc-Kr, Rb, and Y-Xe: Application in HF, MP2, and DFT calculations of molecular electric properties. ResearchGate. Available at: [Link]

-

This compound - BIOFOUNT. Available at: [Link]

-

Synthesis, characterization, molecular structure, and homo-lumo study of 2-phenylquinoxaline: a dft exploration. ResearchGate. Available at: [Link]

-

How to choose a basis set in DFT calculations || part 4. YouTube. Available at: [Link]

-

DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2019). Journal of Computational Chemistry. Available at: [Link]

-

Phenacyl bromide - Wikipedia. Available at: [Link]

-

HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Available at: [Link]

-

Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate. Available at: [Link]

-

Static Electron Correlation in Anharmonic Molecular Vibrations: A Hybrid TAO-DFT Study. (2022). Journal of Physical Chemistry A. Available at: [Link]

-

Examples of bioactive trifluoromethylated aromatic compounds. ResearchGate. Available at: [Link]

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]

-

Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. (2022). ACS Omega. Available at: [Link]

-

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. Available at: [Link]

-

Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Available at: [Link]

-

Quantum chemical calculations to trace back reaction paths for the prediction of reactants. ChemRxiv. Available at: [Link]

-

Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. (2023). East European Journal of Physics. Available at: [Link]

-

Organic Letters Ahead of Print. ACS Publications. Available at: [Link]

-

Inorganic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. scbt.com [scbt.com]

- 3. This compound [m.chemicalbook.com]

- 4. This compound [amp.chemicalbook.com]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ritme.com [ritme.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. m.youtube.com [m.youtube.com]

- 10. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gaussian.com [gaussian.com]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 18. gaussian.com [gaussian.com]

- 19. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenacyl bromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide, a versatile fluorinated building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenacyl bromide scaffold imparts unique electronic properties that can enhance biological activity and improve pharmacokinetic profiles of target molecules. This guide details the physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its application as a key intermediate in the synthesis of bioactive heterocycles and its potential role as an enzyme inhibitor, particularly targeting inflammatory pathways. Detailed experimental protocols and characterization data are provided to support researchers in the effective utilization of this valuable synthetic intermediate.

Introduction: The Significance of Fluorinated Phenacyl Bromides in Medicinal Chemistry

Phenacyl bromides, also known as α-bromoacetophenones, are a class of organic compounds widely recognized for their utility as versatile intermediates in the synthesis of a diverse range of heterocyclic compounds.[1][2][3] Their inherent reactivity, stemming from the electrophilic α-carbon and the carbonyl group, allows for facile reactions with a variety of nucleophiles to construct complex molecular architectures.

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design to modulate their physicochemical and biological properties.[4] Fluorine, with its high electronegativity and small steric footprint, can alter pKa, improve metabolic stability, and enhance binding affinity. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly impact lipophilicity, bioavailability, and metabolic stability.

This compound combines the reactive phenacyl bromide core with the advantageous properties of both a fluorine atom and a trifluoromethyl group. This unique combination makes it a highly valuable building block for the synthesis of novel drug candidates with potentially enhanced therapeutic efficacy. This guide will delve into the specific attributes of this compound, providing a foundation for its application in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective handling, storage, and application in synthesis.

General Properties

| Property | Value | Source |

| Chemical Name | 2-Bromo-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanone | [5] |

| Synonyms | This compound, 2-Bromo-3'-fluoro-5'-(trifluoromethyl)acetophenone | [5] |

| CAS Number | 202664-38-8 | [5][6] |

| Molecular Formula | C9H5BrF4O | [5][6] |

| Molecular Weight | 285.03 g/mol | [5][6] |

| Appearance | Off-white to yellow solid | [7] |

| Melting Point | 48-51 °C | [7] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane. | [7] |

Spectroscopic Characterization

Reference Spectroscopic Data for 2-Bromo-1-(3-fluorophenyl)ethanone:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H).

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) = 190.10, 162.84 (d, J = 248.85 Hz), 135.93 (d, J = 6.35 Hz), 130.54 (d, J = 7.26 Hz), 124.70 (d, J = 2.72 Hz), 121.04 (d, J = 21.79 Hz), 115.68 (d, J = 22.70 Hz), 30.44.[8]

Expected Spectroscopic Features for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, influenced by the fluorine and trifluoromethyl substituents, and a characteristic singlet for the methylene protons adjacent to the bromine atom.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), the trifluoromethyl carbon (as a quartet), and the methylene carbon.

-

¹⁹F NMR: Two distinct signals are anticipated: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for bromine.

Synthesis and Reactivity

The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone precursor, 1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanone.

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from 3-fluoro-5-(trifluoromethyl)bromobenzene.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amfluoro.com [amfluoro.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone (CAS 202664-38-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Halogenated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone, a compound of interest for its potential as a versatile building block in the synthesis of complex pharmaceutical agents.

This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the chemical properties, structure, synthesis, and reactivity of this compound. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a robust predictive framework for its behavior and utility.

Chemical Identity and Physicochemical Properties

2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone is a halogenated aromatic ketone. The presence of a bromine atom at the alpha position to the carbonyl group, along with fluorine and a trifluoromethyl group on the phenyl ring, imparts a unique combination of steric and electronic properties to the molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 202664-38-8 |

| IUPAC Name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |

| Synonyms | 3-Fluoro-5-(trifluoromethyl)phenacyl bromide |

| Molecular Formula | C₉H₅BrF₄O |

| Molecular Weight | 285.03 g/mol |

| SMILES | FC1=CC(=CC(=C1)C(=O)CBr)C(F)(F)F |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Source/Rationale |

| Appearance | Colorless to light yellow crystal or solid | Based on analogous compounds[1] |

| Melting Point | 42-44 °C | Based on 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone[1] |

| Boiling Point | ~250 °C | Based on 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone[1] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane | Expected behavior for this class of compounds[1] |

| Density | ~1.658 g/cm³ | Based on 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone[1] |

Molecular Structure and Spectroscopic Characterization

The structure of 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone is characterized by a central acetophenone core with significant halogen substitution. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring influences the reactivity of the carbonyl group and the adjacent benzylic position.

Figure 1: 2D structure of 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone.

While specific spectral data for CAS 202664-38-8 is not available in peer-reviewed literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would likely show signals for the aromatic protons and a characteristic singlet for the methylene protons adjacent to the bromine and carbonyl groups. The coupling patterns of the aromatic protons would be complex due to the fluorine substitution.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons, with the latter showing splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: This would be a key technique for confirming the structure, showing distinct signals for the fluorine atom on the ring and the trifluoromethyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1690-1710 cm⁻¹. The presence of C-Br, C-F, and C-H bonds would also be indicated by characteristic absorption bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the loss of bromine and cleavage adjacent to the carbonyl group.

Synthesis and Reactivity Profile

Synthesis

α-Bromoacetophenones are commonly synthesized by the bromination of the corresponding acetophenone. A plausible synthetic route to 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone would involve the reaction of 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone with a brominating agent such as bromine (Br₂) in a suitable solvent like chloroform or acetic acid.[2]

Figure 2: Proposed synthetic route to CAS 202664-38-8.

Representative Experimental Protocol (Adapted from the synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone)[2]:

-

Dissolve 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone in a suitable solvent (e.g., chloroform) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Pour the reaction mixture into ice-cold water and separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone.

Reactivity Profile

The reactivity of 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone is dominated by the presence of the α-bromo ketone functionality. This moiety is a potent electrophile, making the compound susceptible to nucleophilic substitution reactions.

Figure 3: General reactivity of α-bromo ketones with nucleophiles.

-

Nucleophilic Substitution: The compound is expected to readily react with a wide range of nucleophiles, such as amines, thiols, and carboxylates, via an SN2 mechanism to displace the bromide ion. This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules. The electron-withdrawing groups on the phenyl ring may slightly enhance the electrophilicity of the α-carbon.

-

Formation of Heterocycles: The α-bromo ketone moiety is a classic precursor for the synthesis of various heterocyclic systems, such as thiazoles, imidazoles, and oxazoles, through condensation reactions with appropriate binucleophilic reagents.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.

Potential Applications in Drug Discovery and Development

While there is a lack of specific published research on the biological activity of 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone itself, its structural motifs are prevalent in many biologically active compounds. Therefore, its primary application lies in its role as a key intermediate in the synthesis of potential therapeutic agents.[3]

-

Scaffold for Bioactive Molecules: The substituted phenyl ring and the reactive α-bromo ketone handle allow for the facile introduction of this fragment into larger, more complex molecules. This is particularly valuable in lead optimization campaigns where systematic structural modifications are required to improve potency, selectivity, and pharmacokinetic properties.

-

Synthesis of Enzyme Inhibitors: The electrophilic nature of the α-bromo ketone can be exploited to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine or histidine) in the active site of an enzyme.

-

Building Block for Heterocyclic Libraries: As mentioned earlier, its utility in the synthesis of diverse heterocyclic scaffolds makes it a valuable tool for generating compound libraries for high-throughput screening.

Analytical Methodologies

The purity and identity of 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone can be assessed using standard analytical techniques.

Table 3: Recommended Analytical Methods

| Technique | Purpose | Typical Conditions |